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molecular formula C11H8N2S B8438425 3-Phenylimidazo[5,1-b]thiazole

3-Phenylimidazo[5,1-b]thiazole

Cat. No. B8438425
M. Wt: 200.26 g/mol
InChI Key: AAISLHKMYUUJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05990101

Procedure details

The same procedure as in Preparation 10 was repeated except that 1.9 g of (N-t-butoxycarbonylamino) acetothioamide and 2.49 g of 2'-bromoacetophenone were used, thereby obtaining 1.32 g of the title compound.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][CH2:9][C:10](=[S:12])[NH2:11])=O)(C)(C)C.Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20](=O)[CH3:21]>>[C:15]1([C:20]2[N:11]3[CH:6]=[N:8][CH:9]=[C:10]3[S:12][CH:21]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:14]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(N)=S
Step Two
Name
Quantity
2.49 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same procedure as in Preparation 10

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N2C(SC1)=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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